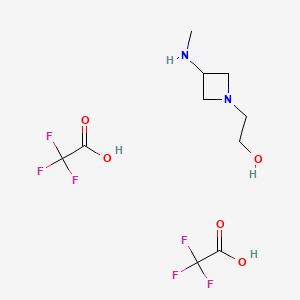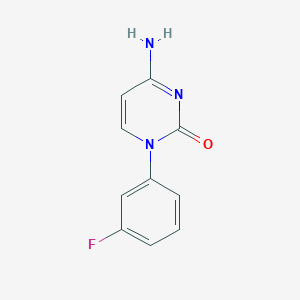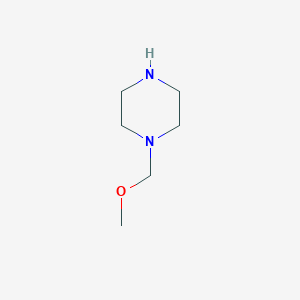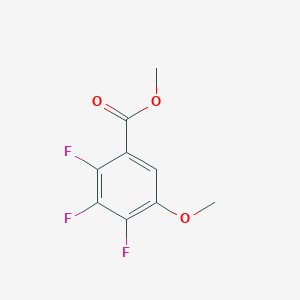
5-Bromo-4-chloro-2-phenylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-4-chloro-2-phenylpyrimidine: is a heterocyclic aromatic compound with the molecular formula C10H6BrClN2 It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-chloro-2-phenylpyrimidine typically involves the halogenation of pyrimidine derivatives. One common method includes the reaction of 2-chloro-5-bromopyrimidine with phenylboronic acid in the presence of a palladium catalyst and a base, such as sodium carbonate, under Suzuki coupling conditions . This reaction proceeds efficiently at elevated temperatures, typically around 80°C.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a multi-step process involving the bromination and chlorination of pyrimidine derivatives. The process may include steps such as nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . These steps are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-4-chloro-2-phenylpyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with aryl or alkyl boronic acids to form new carbon-carbon bonds.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Bases: Such as sodium carbonate or potassium phosphate.
Solvents: Common solvents include dichloromethane, toluene, and acetonitrile.
Major Products Formed: The major products formed from these reactions depend on the specific reagents used. For example, coupling with phenylboronic acid yields 2-phenyl-5-bromo-4-chloropyrimidine .
Scientific Research Applications
Chemistry: In chemistry, 5-Bromo-4-chloro-2-phenylpyrimidine is used as an intermediate in the synthesis of more complex organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals .
Biology and Medicine: Its derivatives have shown promise in anti-inflammatory and anticancer activities .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 5-Bromo-4-chloro-2-phenylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of the target enzyme, thereby blocking its activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities .
Comparison with Similar Compounds
- 2-Chloro-5-bromopyrimidine
- 4-Chloro-5-bromo-2-phenylpyrimidine
Comparison: Compared to similar compounds, 5-Bromo-4-chloro-2-phenylpyrimidine is unique due to its specific substitution pattern on the pyrimidine ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .
Properties
CAS No. |
26740-70-5 |
|---|---|
Molecular Formula |
C10H6BrClN2 |
Molecular Weight |
269.52 g/mol |
IUPAC Name |
5-bromo-4-chloro-2-phenylpyrimidine |
InChI |
InChI=1S/C10H6BrClN2/c11-8-6-13-10(14-9(8)12)7-4-2-1-3-5-7/h1-6H |
InChI Key |
AFUIIMJXYMULOL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(C(=N2)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,7,8-Trimethyl-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B13095386.png)
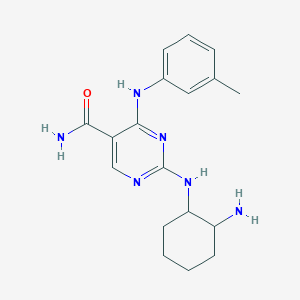

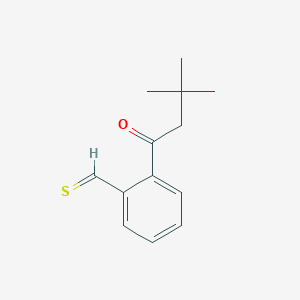
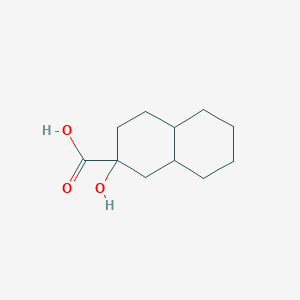

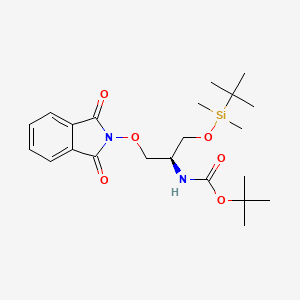

![Isothiazolo[5,4-c]pyridin-3-amine](/img/structure/B13095440.png)
